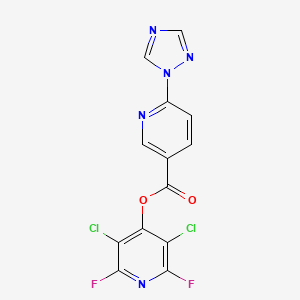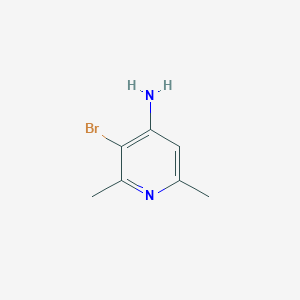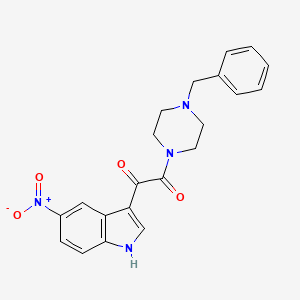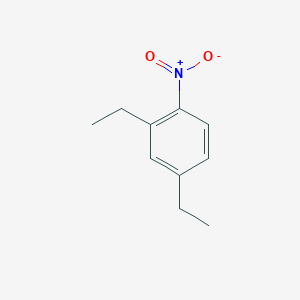
3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
描述
3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a complex organic compound that features both pyridine and triazole rings. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes multiple halogen atoms, contributes to its distinctive chemical properties and reactivity.
准备方法
The synthesis of 3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate typically involves multiple steps, starting with the preparation of the pyridine and triazole precursors. One common method involves the reaction of 3,5-dichloro-2,6-difluoropyridine with a triazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or acetonitrile .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This optimization can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Cyclization Reactions: The presence of both pyridine and triazole rings allows for potential cyclization reactions under specific conditions, leading to the formation of more complex ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or alkoxy derivatives, while oxidation reactions can produce various oxidized forms of the compound.
科学研究应用
3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
作用机制
The mechanism of action of 3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and aromatic rings allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar compounds to 3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate include other halogenated pyridines and triazole derivatives. For example:
3,5-dichloro-2,6-difluoropyridine: Shares the pyridine ring and halogenation pattern but lacks the triazole moiety.
6-(1H-1,2,4-triazol-1-yl)nicotinic acid: Contains the triazole and nicotinic acid components but lacks the halogenated pyridine ring.
The uniqueness of this compound lies in its combination of halogenated pyridine and triazole rings, which confer distinct chemical properties and reactivity.
属性
IUPAC Name |
(3,5-dichloro-2,6-difluoropyridin-4-yl) 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl2F2N5O2/c14-8-10(9(15)12(17)21-11(8)16)24-13(23)6-1-2-7(19-3-6)22-5-18-4-20-22/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKANEGBUQOTME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)OC2=C(C(=NC(=C2Cl)F)F)Cl)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl2F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B3035572.png)

![4-[2-(Boc-amino)-2-propyl]phenylboronic Acid Pinacol Ester](/img/structure/B3035580.png)

![2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B3035582.png)
![1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfonyl]-1-ethanol](/img/structure/B3035583.png)
![5-Butoxy-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole](/img/structure/B3035584.png)
![5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole](/img/structure/B3035585.png)
![5-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-2-phenyl-1,2,4-triazolan-3-one](/img/structure/B3035586.png)
![dimethyl 5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3035588.png)
![Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3035589.png)

